3-Chloro-5-fluoro-4'-methylbenzhydrol
Description
3-Chloro-5-fluoro-4'-methylbenzhydrol is a benzhydrol derivative featuring a hydroxyl group attached to a central carbon bonded to two aryl rings. The compound is substituted with chlorine at position 3, fluorine at position 5 on one phenyl ring, and a methyl group at position 4' on the second phenyl ring. This substitution pattern confers distinct physicochemical properties, such as moderate polarity (due to halogen atoms) and enhanced lipophilicity (from the methyl group). Benzhydrols are frequently explored in medicinal chemistry as intermediates for synthesizing antihistamines, antipsychotics, and kinase inhibitors .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAMXCSEFMHYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221404 | |
| Record name | 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-54-9 | |
| Record name | 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3-Chloro-5-fluoro-4’-methylbenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 3-Chloro-5-fluoro-4’-methylbenzhydrol are not extensively documented, the general approach involves large-scale reduction processes similar to those used in laboratory settings. The choice of reducing agent and reaction conditions may vary based on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluoro-4’-methylbenzhydrol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of its ketone precursor.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 3-Chloro-5-fluoro-4’-methylbenzophenone.
Reduction: 3-Chloro-5-fluoro-4’-methylbenzhydrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-fluoro-4’-methylbenzhydrol is utilized in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4’-methylbenzhydrol is primarily related to its chemical reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro substituents can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
*Molecular weights calculated based on structural formulae.
Substituent-Driven Property Differences
- In contrast, 473307-16-3’s difluoro and methylsulfonyl groups amplify its electron-withdrawing capacity, making it a stronger enzyme inhibitor .
- Lipophilicity : The 4'-methyl group in the target compound improves membrane permeability relative to 406233-27-0, which has a polar spirocyclic dioxo-aza group, reducing its bioavailability.
- Heterocyclic Moieties : Compounds like 531550-14-8 (thiadiazole) and 371762-72-0 (imidazole) exhibit higher binding affinity to biological targets due to aromatic nitrogen atoms, unlike the benzhydrol core, which relies on hydroxyl-mediated interactions .
Biological Activity
3-Chloro-5-fluoro-4'-methylbenzhydrol (CAS No. 842140-54-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C14H12ClF O
- Molecular Weight : 250.7 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and fluoro substituents enhances its reactivity and potential for forming hydrogen bonds and electrostatic interactions with biomolecules. The hydroxyl group can participate in covalent bonding with nucleophilic sites on proteins, thereby influencing biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤0.25 μg/mL |
| Escherichia coli | ≤0.5 μg/mL |
| Pseudomonas aeruginosa | ≤0.5 μg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested on MCF-7 breast cancer cells, where it exhibited a dose-dependent reduction in cell viability:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 1 | 80 |
| 5 | 50 |
| 10 | 25 |
This anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on various fluoro-substituted benzhydrol derivatives highlighted the enhanced antimicrobial activity of this compound compared to its non-fluorinated analogs. The study concluded that fluorination significantly increases the compound's interaction with bacterial cell membranes, leading to improved efficacy against Gram-positive bacteria. -
Anticancer Mechanism Exploration :
Another investigation focused on the mechanism of action in MCF-7 cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which are known to play a critical role in inducing apoptosis. This study underscores the compound's potential as a therapeutic agent in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
